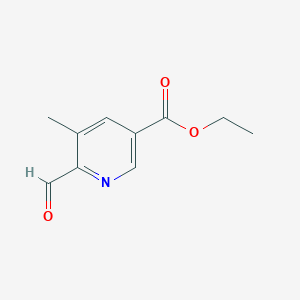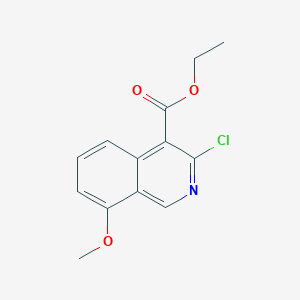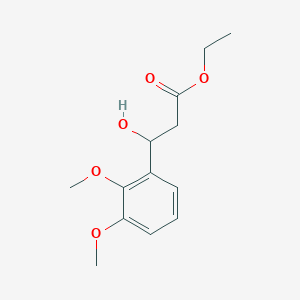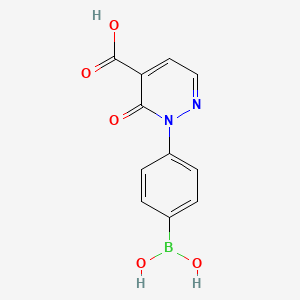
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl ring, which is further connected to a pyridazine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the boron atom makes it a valuable building block in organic synthesis, particularly in reactions involving boronic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 4-bromophenylboronic acid, is synthesized through the bromination of phenylboronic acid.
Cyclization: The boronic acid intermediate undergoes cyclization with hydrazine to form the pyridazine ring.
Oxidation: The resulting compound is then oxidized to introduce the keto group at the 3-position of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets through its boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Boronophenylalanine: Used in BNCT and has a similar boronic acid moiety.
2-(4-Boronophenyl)quinoline-4-carboxylic acid: Used as a fluorescent probe for catecholamines.
Biphenyl-4,4’-diboronic acid: Employed in the synthesis of cycloparaphenylenes and organic thin-film transistors.
Uniqueness
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its combination of a boronic acid moiety with a pyridazine ring, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential use in BNCT highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C11H9BN2O5 |
|---|---|
Peso molecular |
260.01 g/mol |
Nombre IUPAC |
2-(4-boronophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H9BN2O5/c15-10-9(11(16)17)5-6-13-14(10)8-3-1-7(2-4-8)12(18)19/h1-6,18-19H,(H,16,17) |
Clave InChI |
PPWCUMWOEMKSLX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
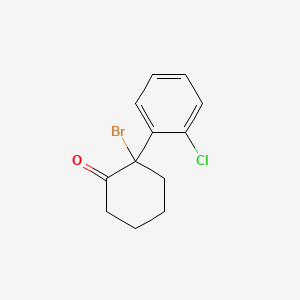
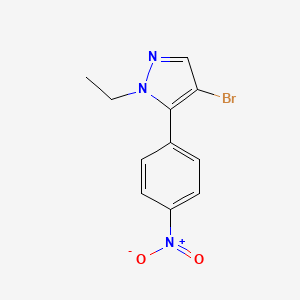
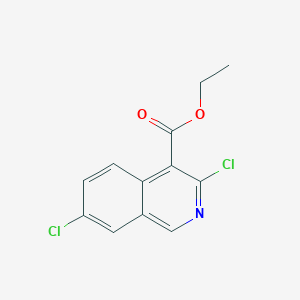
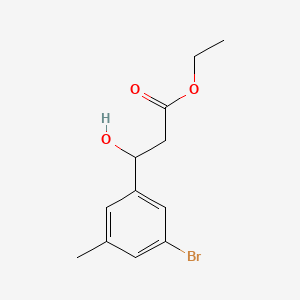
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
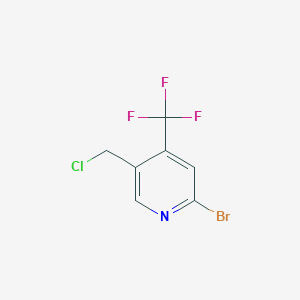
![2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine](/img/structure/B13672361.png)
![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
